

4-methoxy-2-methyl-N-phenylaniline chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-methoxy-2-methyl-N-phenylaniline
Cat. No.:	B1584671

[Get Quote](#)

An In-depth Technical Guide to **4-methoxy-2-methyl-N-phenylaniline**: Synthesis, Characterization, and Applications

Executive Summary

The diarylamine motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. **4-methoxy-2-methyl-N-phenylaniline**, a substituted diarylamine, represents a versatile chemical intermediate whose strategic importance lies in its potential for elaboration into more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore the principal synthetic methodologies for its creation, detail its spectroscopic characterization, and discuss its handling and safety protocols. The emphasis is placed not just on procedural steps but on the underlying chemical principles and the rationale behind methodological choices, providing a robust framework for its practical application in a research and development setting.

Molecular Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and development.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature tracking. The key identifiers for **4-methoxy-2-methyl-N-phenylaniline** are summarized below.[1][2][3]

Identifier	Value
IUPAC Name	4-methoxy-2-methyl-N-phenylaniline[1]
CAS Number	41317-15-1[1]
Molecular Formula	C ₁₄ H ₁₅ NO[1][3]
SMILES	CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2[1]
InChIKey	CYMPUOGZUXAIMY-UHFFFAOYSA-N[1]

Chemical Structure

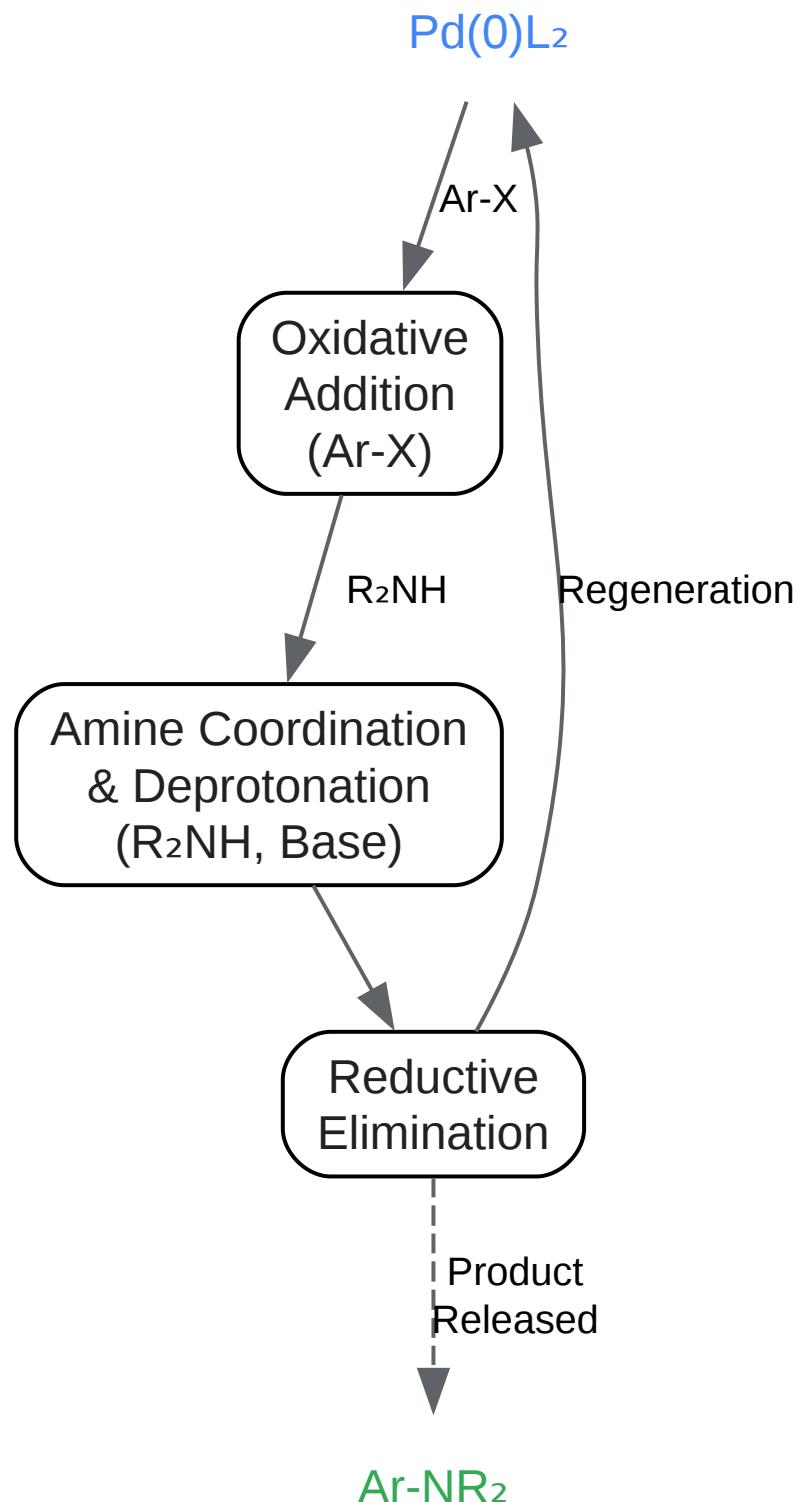
The structure features a central secondary amine linking a phenyl group and a 4-methoxy-2-methylphenyl group. The electronic properties of the molecule are influenced by the electron-donating methoxy group and the weakly donating methyl group, which can affect its reactivity and potential as a ligand or synthetic precursor.

Caption: 2D structure of **4-methoxy-2-methyl-N-phenylaniline**.

Physicochemical Properties

These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

Property	Value	Source
Molecular Weight	213.27 g/mol	[1]
Appearance	Solid	[4]
XLogP3	3.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]


Synthesis of Diarylamines: A Strategic Comparison

The construction of the C-N bond linking the two aryl rings is the key transformation in synthesizing **4-methoxy-2-methyl-N-phenylaniline**. Two premier, Nobel prize-recognized methods dominate this field: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[\[5\]](#) The choice between them is a strategic decision based on factors like substrate scope, reaction conditions, and cost.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a highly versatile and widely adopted method for forming C-N bonds.[\[6\]](#) Its power lies in its broad substrate scope and generally milder reaction conditions compared to classical methods.[\[5\]](#)

Causality and Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst.[\[5\]](#) A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

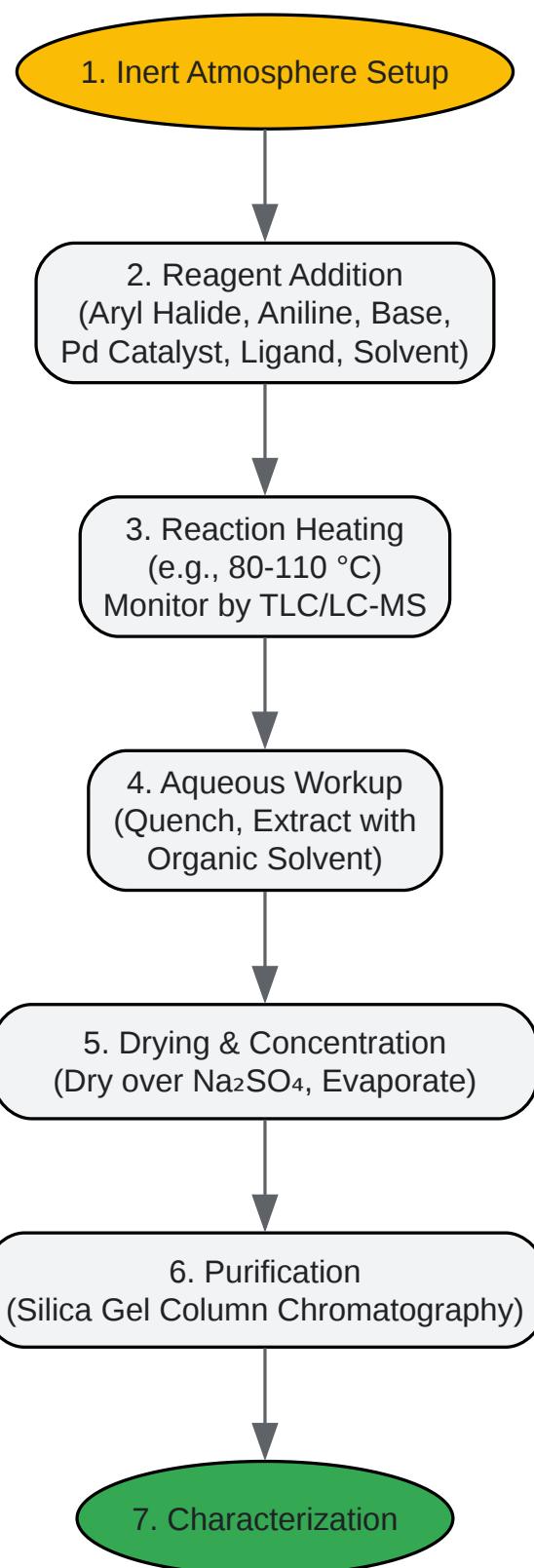
Copper-Catalyzed Ullmann Condensation

Historically preceding the Buchwald-Hartwig reaction, the Ullmann condensation is a copper-catalyzed method for C-N bond formation.^{[8][9]} Traditional protocols were often harsh, requiring high temperatures (>150-210 °C), stoichiometric copper, and high-boiling polar solvents.^{[5][8]}

Causality and Mechanism: The mechanism is thought to involve a Cu(I)/Cu(III) cycle.^[5] The reaction is initiated by the formation of a copper amide intermediate, followed by oxidative addition of the aryl halide to generate a Cu(III) species. Reductive elimination from this complex yields the diarylamine product.^[5] Modern advancements have introduced soluble copper catalysts with ligands (e.g., diamines, amino acids), allowing for milder conditions, although they can still be more demanding than palladium-catalyzed systems.^[8]

Rationale for Method Selection

Choosing the optimal synthetic route requires a comparative analysis of key reaction parameters.


Feature	Buchwald-Hartwig Amination	Ullmann Condensation
Catalyst	Palladium (Pd) ^[5]	Copper (Cu) ^[5]
Ligands	Bulky, electron-rich phosphines ^[5]	Simple diamines, amino acids, or none ^[5]
Temperature	Milder (e.g., 25-120 °C) ^[5]	High (often >150 °C for traditional methods) ^[8]
Base	Strong, non-nucleophilic (e.g., NaOtBu) ^[5]	Often inorganic (e.g., K ₂ CO ₃ , K ₃ PO ₄) ^[5]
Substrate Scope	Very broad, tolerates many functional groups ^[5]	Traditionally favored electron-poor aryl halides ^[8]
Cost	Higher (precious metal catalyst, specialized ligands)	Lower (abundant copper catalyst) ^[5]

For the synthesis of **4-methoxy-2-methyl-N-phenylaniline**, the Buchwald-Hartwig amination is often preferred in a research setting due to its reliability, milder conditions, and broader tolerance for the substituted aniline starting material.

Exemplary Synthesis Protocol: Buchwald-Hartwig Amination

This protocol provides a representative, step-by-step methodology for the synthesis of a diarylamine like **4-methoxy-2-methyl-N-phenylaniline**. The specific reactants would be 4-bromo-3-methylanisole and aniline.

Self-Validation: The progress of the reaction should be monitored by a validated analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of starting materials and the formation of the product before proceeding with workup and purification.

[Click to download full resolution via product page](#)

Caption: General workflow for Buchwald-Hartwig synthesis.

Methodology:

- Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Reagent Loading: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2 equivalents), the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), and the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).
- Reactant Addition: Add 4-bromo-3-methylanisole (1.0 equivalent) and anhydrous, degassed toluene via syringe. Stir for 5 minutes.
- Initiation: Add aniline (1.1 equivalents) via syringe. The order of addition can be critical; the amine is often added last.^[7]
- Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
- Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
- Workup: Cool the reaction mixture to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **4-methoxy-2-methyl-N-phenylaniline**.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Nucleus	Expected Chemical Shift (δ , ppm)	Key Features
^1H NMR	~7.3-6.8	Aromatic protons (multiplets)
	~5.5	N-H proton (broad singlet)
	~3.8	-OCH ₃ protons (singlet)
	~2.3	Ar-CH ₃ protons (singlet)
^{13}C NMR	~155-114	Aromatic and C-O carbons
	~55	-OCH ₃ carbon
	~20	Ar-CH ₃ carbon

Note: These are approximate values based on related structures; actual spectra should be acquired for confirmation.[\[10\]](#)

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, confirming the compound's identity.

Technique	Expected Result
LC-MS (ESI+)	[M+H] ⁺ peak at m/z 214.12
High-Resolution MS (HRMS)	Calculated m/z for C ₁₄ H ₁₆ NO ⁺ : 214.1226. Found value should be within ± 5 ppm.

Data derived from PubChem for the target molecule.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Functional Group	Characteristic Wavenumber (cm ⁻¹)
N-H Stretch	~3400 (secondary amine)
Aromatic C-H Stretch	~3100-3000
Aliphatic C-H Stretch	~2950-2850
C=C Aromatic Stretch	~1600-1450
C-O-C Asymmetric Stretch	~1250 (aryl ether)

Note: Values are typical ranges for these functional groups.

Safety and Handling

Proper handling of **4-methoxy-2-methyl-N-phenylaniline** is essential to ensure laboratory safety. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Classification

Pictogram	Hazard Class	Hazard Statement
alt text	Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed[1]
Skin Irritation (Category 2)	H315: Causes skin irritation[1]	
Eye Irritation (Category 2A)	H319: Causes serious eye irritation[1]	

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[11] Wash hands thoroughly after handling.[12]
- Storage: Store in a cool, dry, well-ventilated place.[12] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
- Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

4-methoxy-2-methyl-N-phenylaniline is a valuable chemical entity whose synthesis and characterization are well-defined by established chemical principles. Its structure, rich in electronically distinct aromatic systems, makes it an attractive precursor for more complex molecular targets in pharmaceutical and materials science discovery. A thorough understanding of the comparative advantages of synthetic routes like the Buchwald-Hartwig amination and Ullmann condensation, combined with rigorous spectroscopic analysis and adherence to safety protocols, empowers researchers to effectively utilize this compound in their development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHOXY-2-METHYL-N-PHENYLANILINE [drugfuture.com]
- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. rsc.org [rsc.org]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-methoxy-2-methyl-N-phenylaniline chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584671#4-methoxy-2-methyl-n-phenylaniline-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

